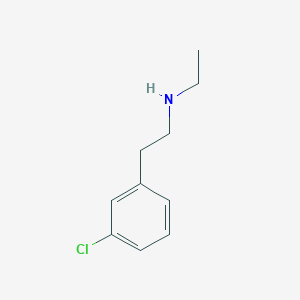
2-(3-chlorophenyl)-N-ethylethanamine
Descripción general
Descripción
2-(3-Chlorophenyl)-N-ethylethanamine, also known as 2-CEE, is a chemical compound belonging to the class of amines. It is an alkyl-substituted phenethylamine and is derived from the chemical synthesis of phenethylamine and ethyl chloride. 2-CEE is an important research chemical that has been used in a variety of scientific research applications, including the study of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Optical Properties
- 2-(3-chlorophenyl)-N-ethylethanamine and similar derivatives have been synthesized and studied for their optical properties. For example, chlorophyll-a derivatives possessing similar groups have been synthesized to study their visible absorption spectra, fluorescence emission, and protonation behaviors (Yamamoto & Tamiaki, 2015).
Biological Evaluation and Sigma Receptor Affinity
- Compounds structurally related to this compound have been evaluated for their biological activity, specifically their binding affinity at sigma receptors. These studies are crucial for understanding the potential therapeutic applications of these compounds (de Costa, Radesca, Di Paolo, & Bowen, 1992).
Urotensin-II Receptor Agonists
- Research has been conducted on compounds including 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one as nonpeptidic agonists of the urotensin-II receptor. These findings have implications for the development of pharmacological research tools and potential drug leads (Croston et al., 2002).
Structural and Conformational Analysis
- The structural and conformational properties of N-chloro-N-ethylethanamine, a related compound, have been studied using techniques like gas electron diffraction and vibrational spectroscopy. This type of analysis aids in understanding the molecular structure and behavior of such compounds (Kuze et al., 1993).
Crystal Structure and Antifungal Activity
- Derivatives of chlorophenyl compounds have been synthesized and analyzed for their crystal structure and potential antifungal activity, highlighting the diverse applications of these compounds in the field of biochemistry (Si, 2009).
Electron Ionization Mass Spectral Fragmentation
- Ethyl 3-(2-chlorophenyl)propenoate, a compound similar in structure, has been analyzed for electron ionization mass spectral fragmentation. This research contributes to understanding the structural requirements and behavior of chlorophenyl derivatives under mass spectrometry (Wheelock, Colvin, Sanborn, & Hammock, 2008).
Mecanismo De Acción
Target of Action
The primary targets of 2-(3-chlorophenyl)-N-ethylethanamine are currently unknown. This compound is structurally similar to other phenethylamines, which are known to interact with various receptors in the central nervous system . .
Mode of Action
Based on its structural similarity to other phenethylamines, it may interact with its targets by mimicking the structure of endogenous ligands, thereby modulating the activity of these targets .
Análisis Bioquímico
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved
Cellular Effects
It has been suggested that the compound may have neuroprotective effects in both genetic and pharmacological models of Alzheimer’s disease . It is also known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is limited .
Dosage Effects in Animal Models
The effects of 2-(3-chlorophenyl)-N-ethylethanamine vary with different dosages in animal models
Metabolic Pathways
It is known that the compound can interact with various enzymes or cofactors
Subcellular Localization
The compound could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
2-(3-chlorophenyl)-N-ethylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN/c1-2-12-7-6-9-4-3-5-10(11)8-9/h3-5,8,12H,2,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADUBCDPTMUTKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



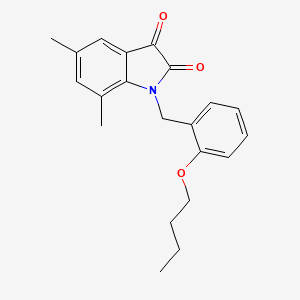
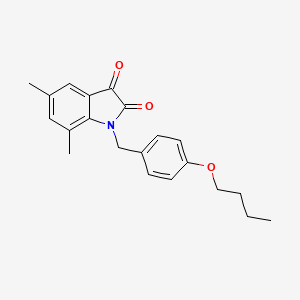
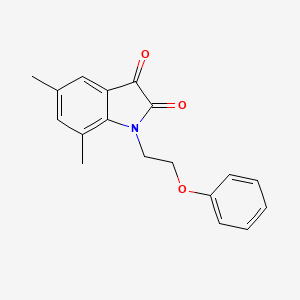

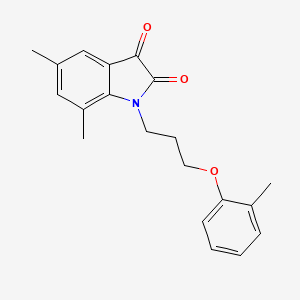

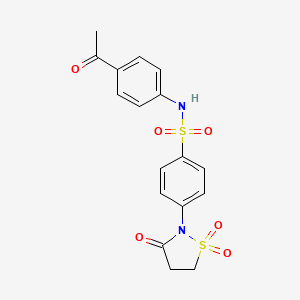
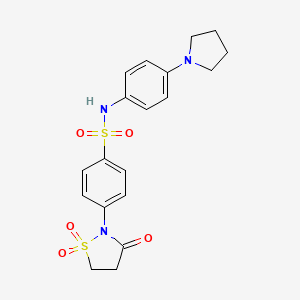
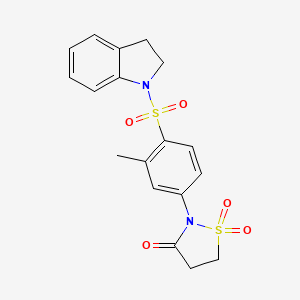
![N-[3-({[4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methylphenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B3315987.png)
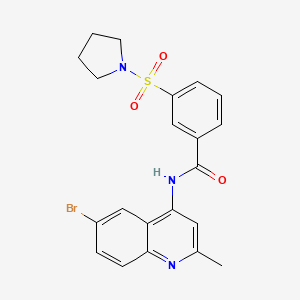
![7-Methoxy-1H-[1,5]naphthyridin-4-one](/img/structure/B3316022.png)

![6-Bromoimidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B3316037.png)